molecular formula C23H24N2O6S2 B2481241 Methyl 3-[(3,4-dimethylphenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941918-97-4

Methyl 3-[(3,4-dimethylphenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

Cat. No. B2481241
CAS RN: 941918-97-4
M. Wt: 488.57
InChI Key: LYSMDOGJWJMBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a sulfamoyl group, and a carboxylate group. Thiophene is a five-membered heterocyclic compound containing a sulfur atom . The sulfamoyl group (-SO2NH2) is a common functional group in medicinal chemistry, known for its bioactivity. The carboxylate group (-COO-) is a deprotonated carboxylic acid and is often involved in hydrogen bonding .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the carboxylate group might participate in reactions with acids or bases, and the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group might increase its acidity, and the thiophene ring might increase its aromaticity .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents .

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents .

Metal Complexing Agents

Thiophene derivatives also act as metal complexing agents .

Development of Insecticides

They are used in the development of insecticides .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological macromolecules like proteins or DNA .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-(4-methoxyanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-15-5-8-18(13-16(15)2)25(14-21(26)24-17-6-9-19(30-3)10-7-17)33(28,29)20-11-12-32-22(20)23(27)31-4/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSMDOGJWJMBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3,4-dimethylphenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

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